Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
HTS07545 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: HTS07545 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
HTS07545 has a wide range of scientific research applications, including:
Mechanism of Action
HTS07545 exerts its effects by inhibiting sulfide:quinone oxidoreductase, an enzyme involved in the breakdown of hydrogen sulfide . By inhibiting this enzyme, HTS07545 slows down the decomposition of hydrogen sulfide, which can have various physiological effects. The molecular targets and pathways involved in this mechanism include the sulfide:quinone oxidoreductase enzyme and the hydrogen sulfide metabolic pathway .
Comparison with Similar Compounds
HTS07545 can be compared with other similar compounds, such as:
Setanaxib: A potent dual NADPH oxidase (NOX1/4) inhibitor.
Quercetin-3-O-glucose-6’'-acetate: An inhibitor of NADPH oxidase with antioxidant activities.
Metronidazole: A synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
HTS07545 is unique in its specific inhibition of sulfide:quinone oxidoreductase, which sets it apart from other compounds that target different enzymes or pathways .
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C22H18N2O3/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3 |
InChI Key |
PZNJITRXQKRPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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